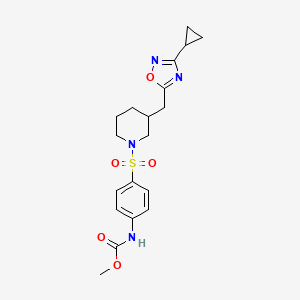

Carbamate de méthyle (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)sulfonyl)phényl)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

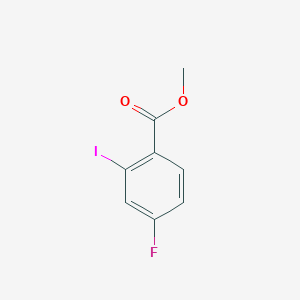

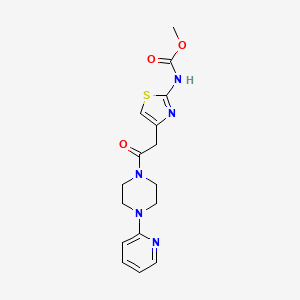

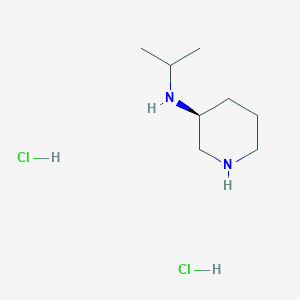

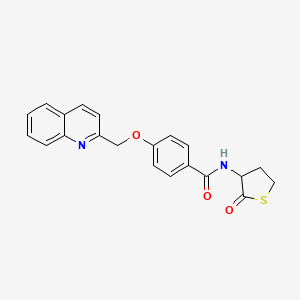

Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H24N4O5S and its molecular weight is 420.48. The purity is usually 95%.

BenchChem offers high-quality Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications médicales

Propriétés anticancéreuses : Le carbamate de méthyle (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)sulfonyl)phényl) a démontré une activité anticancéreuse. Par exemple, des dérivés de ce composé ont montré des effets prometteurs contre les cellules cancéreuses MCF-7 et HeLa . Des recherches supplémentaires pourraient explorer son potentiel en tant que thérapie ciblée.

Activité vasodilatatrice : Les caractéristiques structurelles du composé suggèrent des effets vasodilatateurs possibles. Il pourrait être intéressant d'étudier son impact sur les vaisseaux sanguins et la santé cardiovasculaire.

Propriétés anticonvulsivantes : Compte tenu de sa structure complexe, ce composé pourrait interagir avec les voies neuronales. Les chercheurs pourraient explorer son potentiel en tant qu'agent anticonvulsivant.

Potentiel antidiabétique : Compte tenu du groupe sulfonyle, souvent associé aux médicaments antidiabétiques, il vaut la peine d'étudier si ce composé affecte le métabolisme du glucose ou la sensibilité à l'insuline.

Matériaux énergétiques

Noyau haute énergie : Le carbamate de méthyle (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)sulfonyl)phényl) pourrait servir de brique de base pour les matériaux énergétiques. Ses dérivés peuvent présenter un bilan en oxygène favorable et une chaleur de formation positive .

Applications diverses

Autres utilisations potentielles : Au-delà des domaines mentionnés, des recherches plus approfondies pourraient révéler des applications supplémentaires. Les chercheurs doivent explorer son comportement dans différentes conditions.

En résumé, le carbamate de méthyle (4-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)méthyl)pipéridin-1-yl)sulfonyl)phényl) est prometteur dans divers domaines. Sa structure multiforme invite à l'exploration, et les études futures permettront d'en savoir plus sur son potentiel. 🌟

Poonam, Geetika Bhasin, Richa Srivastava & Ram Singh. “Oxadiazoles: moiety to synthesis and utilize.” Journal of the Iranian Chemical Society, Volume 19, pages 665–677 (2022). Link

Mécanisme D'action

Target of Action

Compounds with 1,2,4-oxadiazole structures have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

1,2,4-oxadiazoles are known to interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .

Biochemical Pathways

It is known that 1,2,4-oxadiazoles have broad-spectrum biological activity, suggesting they may interact with multiple pathways .

Pharmacokinetics

The compound’s molecular formula is c11h17n3o , which may provide some insights into its pharmacokinetic properties.

Result of Action

1,2,4-oxadiazoles have been reported to possess anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-hbv, anticancer, and analgesic properties .

Propriétés

IUPAC Name |

methyl N-[4-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]sulfonylphenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-27-19(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-3-13(12-23)11-17-21-18(22-28-17)14-4-5-14/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDJDHJUYQERGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(7-ethyl-2-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2540775.png)

![2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one](/img/structure/B2540779.png)

![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)

![N-(3-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2540784.png)

![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)

![(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2540789.png)

![N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B2540792.png)